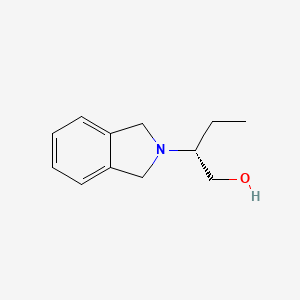

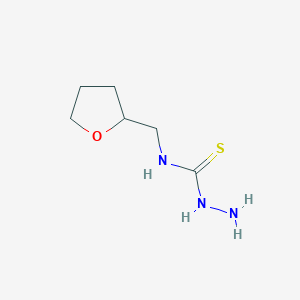

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

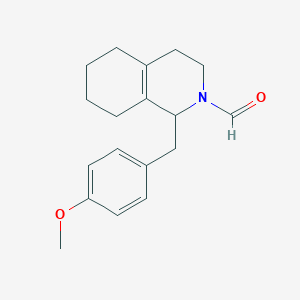

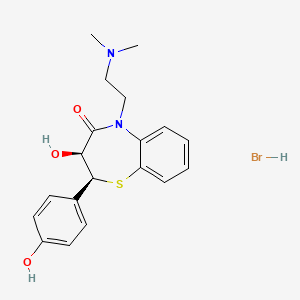

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide (4-THF-3-TSC) is a small molecule that has been studied for its potential to be used in various scientific research applications. It is a member of the thiosemicarbazide class of compounds, which are known for their ability to form strong covalent bonds with a variety of molecules. 4-THF-3-TSC has been studied for its ability to interact with proteins and other molecules of interest in the lab, and for its ability to be used in various biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Spectral and Structural Characterization

Thiosemicarbazides, including compounds similar to 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide, have been extensively studied for their structural properties and potential applications in various scientific fields. For instance, the spectral characterization and crystal structure of certain tetrahydropyran-4-one thiosemicarbazones were investigated, providing insights into their molecular orbital calculations and chair conformation with equatorial orientation of substituents. These compounds exhibit specific configurations that are critical for their potential applications in medicinal chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).

Antimicrobial Applications

Thiosemicarbazides are recognized for their antimicrobial properties. Research has shown that derivatives of thiosemicarbazide exhibit high activity against various microbial strains. For example, the synthesis and biological evaluation of thiosemicarbazide derivatives have demonstrated significant anti-mycobacterial activity, highlighting their potential in combating tuberculosis and other bacterial infections (Sardari et al., 2017).

Coordination Compounds and Anticancer Potential

The ability of thiosemicarbazide derivatives to form coordination compounds with metal ions opens up possibilities for their use in cancer therapy. Some coordination compounds have shown promising results in inhibiting the growth and division of cancer cells, particularly in cases of human myeloid leukemia (Gulya et al., 2008).

Antioxidant Activities

Thiosemicarbazides have also been evaluated for their antioxidant properties. Certain derivatives have demonstrated superior radical scavenging abilities and ferric reducing antioxidant power, suggesting their potential as antioxidants in pharmaceutical and nutraceutical applications (Nazarbahjat et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves the reaction of 2-tetrahydrofurfuryl isothiocyanate with hydrazine hydrate in the presence of a catalyst to form 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide.", "Starting Materials": [ "2-tetrahydrofurfuryl isothiocyanate", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Add 2-tetrahydrofurfuryl isothiocyanate to a reaction vessel", "Add hydrazine hydrate to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent and dry it under vacuum" ] } | |

| 151672-39-8 | |

Fórmula molecular |

C6H13N3OS |

Peso molecular |

175.25 g/mol |

Nombre IUPAC |

1-amino-3-(2-methyloxolan-2-yl)thiourea |

InChI |

InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |

Clave InChI |

UYGRZQJICTZFQY-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNC(=S)NN |

SMILES canónico |

CC1(CCCO1)NC(=S)NN |

Sinónimos |

4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)